Cas no 1338782-20-9 (methyl 2-(2-formylphenoxy)-5-nitrobenzoate)

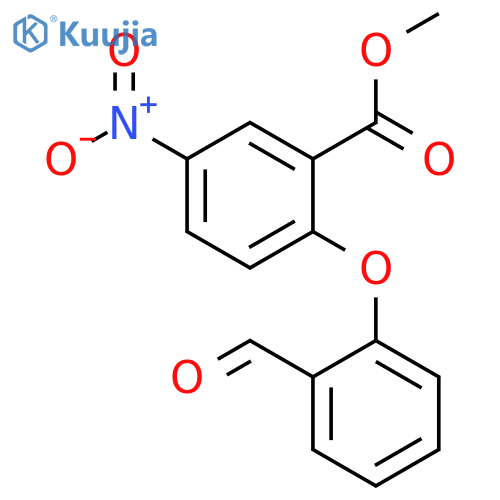

1338782-20-9 structure

商品名:methyl 2-(2-formylphenoxy)-5-nitrobenzoate

CAS番号:1338782-20-9

MF:C15H11NO6

メガワット:301.250944375992

MDL:MFCD23697494

CID:4589260

methyl 2-(2-formylphenoxy)-5-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

- methyl 2-(2-formylphenoxy)-5-nitrobenzoate

-

- MDL: MFCD23697494

- インチ: 1S/C15H11NO6/c1-21-15(18)12-8-11(16(19)20)6-7-14(12)22-13-5-3-2-4-10(13)9-17/h2-9H,1H3

- InChIKey: LWGJQPWXRWQCQL-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC([N+]([O-])=O)=CC=C1OC1=CC=CC=C1C=O

methyl 2-(2-formylphenoxy)-5-nitrobenzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 2-(2-formylphenoxy)-5-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BH-0713-5MG |

methyl 2-(2-formylphenoxy)-5-nitrobenzoate |

1338782-20-9 | >97% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | BH-0713-10MG |

methyl 2-(2-formylphenoxy)-5-nitrobenzoate |

1338782-20-9 | >97% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | BH-0713-10G |

methyl 2-(2-formylphenoxy)-5-nitrobenzoate |

1338782-20-9 | >97% | 10g |

£660.00 | 2025-02-09 | |

| Key Organics Ltd | BH-0713-100G |

methyl 2-(2-formylphenoxy)-5-nitrobenzoate |

1338782-20-9 | >97% | 100g |

£4950.00 | 2025-02-09 | |

| abcr | AB357978-5g |

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, 97%; . |

1338782-20-9 | 97% | 5g |

€696.70 | 2025-02-19 | |

| TRC | M321745-500mg |

Methyl 2-(2-Formylphenoxy)-5-nitrobenzoate |

1338782-20-9 | 500mg |

$ 185.00 | 2022-06-04 | ||

| Apollo Scientific | OR303218-1g |

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate |

1338782-20-9 | 1g |

£125.00 | 2024-05-23 | ||

| abcr | AB357978-5 g |

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, 97%; . |

1338782-20-9 | 97% | 5 g |

€696.70 | 2023-07-19 | |

| A2B Chem LLC | AI78302-10mg |

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate |

1338782-20-9 | >97% | 10mg |

$240.00 | 2024-04-20 | |

| Ambeed | A944118-1g |

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate |

1338782-20-9 | 97% | 1g |

$89.0 | 2024-04-24 |

methyl 2-(2-formylphenoxy)-5-nitrobenzoate 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1338782-20-9 (methyl 2-(2-formylphenoxy)-5-nitrobenzoate) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1338782-20-9)methyl 2-(2-formylphenoxy)-5-nitrobenzoate

清らかである:99%

はかる:5g

価格 ($):230.0